Cas no 2148082-05-5 (3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide)

3-Bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide is a halogenated sulfonamide derivative with a bromine substituent at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in pharmaceutical and agrochemical applications. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, while the sulfonamide group provides a handle for further functionalization. Its structural features make it suitable for designing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and well-defined reactivity profile contribute to its utility in method development and medicinal chemistry research.
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide structure
2148082-05-5 structure
Product name:3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
CAS No:2148082-05-5
MF:C8H8BrF2NO2S
MW:300.120427131653
CID:5777251
PubChem ID:165446479

3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
    • 2148082-05-5
    • EN300-1453465
    • Inchi: 1S/C8H8BrF2NO2S/c1-2-12-15(13,14)6-4-3-5(10)7(9)8(6)11/h3-4,12H,2H2,1H3
    • InChI Key: KQEGQEQBYWLASE-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)S(NCC)(=O)=O)F

Computed Properties

  • Exact Mass: 298.94272g/mol
  • Monoisotopic Mass: 298.94272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 2.1

3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1453465-1000mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
1000mg
$557.0 2023-09-29
Enamine
EN300-1453465-10000mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
10000mg
$2393.0 2023-09-29
Enamine
EN300-1453465-5000mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
5000mg
$1614.0 2023-09-29
Enamine
EN300-1453465-500mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
500mg
$535.0 2023-09-29
Enamine
EN300-1453465-2500mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
2500mg
$1089.0 2023-09-29
Enamine
EN300-1453465-100mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
100mg
$490.0 2023-09-29
Enamine
EN300-1453465-1.0g
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
1g
$0.0 2023-06-07
Enamine
EN300-1453465-50mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
50mg
$468.0 2023-09-29
Enamine
EN300-1453465-250mg
3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide
2148082-05-5
250mg
$513.0 2023-09-29

Additional information on 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide

Recent Advances in the Study of 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS: 2148082-05-5)

3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS: 2148082-05-5) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique halogenated and fluorinated aromatic structure, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular interactions, synthetic pathways, and biological activities, providing valuable insights for drug discovery and development.

One of the key areas of research involving 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide is its role as a potent inhibitor of carbonic anhydrase (CA) isoforms. CAs are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, including glaucoma, epilepsy, and cancer. Recent in vitro studies have demonstrated that this compound exhibits high selectivity and affinity for specific CA isoforms, making it a promising candidate for targeted therapy. The bromine and fluorine substituents on the benzene ring are believed to enhance binding efficiency and metabolic stability, as evidenced by molecular docking simulations and kinetic assays.

In addition to its inhibitory properties, 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide has also been investigated for its antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic pathways. These findings highlight the potential of this sulfonamide derivative as a lead compound for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

The synthetic accessibility of 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide has also been a focus of recent research. A novel, high-yield synthesis route was reported in Organic Process Research & Development, utilizing a one-pot reaction sequence that minimizes the use of hazardous reagents and reduces waste generation. This environmentally friendly approach not only improves the scalability of production but also aligns with the principles of green chemistry, which are increasingly prioritized in pharmaceutical manufacturing.

Despite these advancements, challenges remain in the clinical translation of 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide. Pharmacokinetic studies indicate that while the compound demonstrates favorable bioavailability, its metabolic clearance rates vary significantly across different species, necessitating further optimization. Additionally, ongoing toxicological evaluations are critical to ensure its safety profile meets regulatory standards for human use. Future research directions may include structural modifications to enhance selectivity and reduce off-target effects, as well as exploration of combination therapies to maximize therapeutic efficacy.

In conclusion, 3-bromo-N-ethyl-2,4-difluorobenzene-1-sulfonamide (CAS: 2148082-05-5) represents a versatile and promising scaffold in chemical biology and drug discovery. Its dual functionality as an enzyme inhibitor and antimicrobial agent, coupled with advances in synthetic methodologies, positions it as a valuable tool for addressing unmet medical needs. Continued research efforts will be essential to fully realize its therapeutic potential and overcome existing limitations.

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